2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide
Description
2-{8-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide is a heterocyclic small molecule featuring:
- A triazolo[4,3-a]pyridine core with a 3-oxo group.
- A 1,2,4-oxadiazole substituent at the 8-position, modified with a 3-chlorophenyl moiety.
- An N-cyclopentylacetamide side chain at the 2-position.
Its design leverages hybrid heterocyclic systems to optimize electronic properties, solubility, and target binding.
Properties
IUPAC Name |
2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c22-14-6-3-5-13(11-14)18-24-20(31-26-18)16-9-4-10-27-19(16)25-28(21(27)30)12-17(29)23-15-7-1-2-8-15/h3-6,9-11,15H,1-2,7-8,12H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPFCOQDPUJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide and a nitrile oxide.
Construction of the triazolopyridine core: This step may involve the condensation of a pyridine derivative with a triazole precursor under acidic or basic conditions.
Attachment of the chlorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.
Formation of the cyclopentylacetamide moiety: This step involves the acylation of a cyclopentylamine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring exhibits reactivity under nucleophilic and electrophilic conditions:
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Hydrolysis : Acidic or basic conditions cleave the oxadiazole ring, yielding substituted amidoxime or carboxylic acid derivatives .
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Electrophilic Substitution : The electron-deficient oxadiazole undergoes substitution at the 5-position, with reagents like nitrating or sulfonating agents .
Triazolopyridine Core Reactivity
The fused triazolopyridine system participates in:
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Oxidation : The 3-oxo group can be further oxidized to form carbonyl derivatives .
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Cycloadditions : The triazole ring may engage in [3+2] cycloadditions with dipolarophiles under thermal or photochemical conditions .
Acetamide Functionalization
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Hydrolysis : The acetamide group undergoes hydrolysis in acidic/basic media to produce carboxylic acid and cyclopentylamine.
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Nucleophilic Substitution : The cyclopentyl group can be replaced by other amines under Mitsunobu or coupling reaction conditions .
Reaction Conditions and Reagents
The table below summarizes key reactions, reagents, and products:
Mechanistic Insights
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Oxadiazole Ring Opening : Protonation at the nitrogen initiates ring cleavage, forming amidoxime intermediates.
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Triazole Oxidation : Manganese-based oxidants abstract hydrogen from the 3-oxo group, generating a carbonyl .
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Acetamide Hydrolysis : Base-mediated deprotonation leads to nucleophilic attack on the carbonyl, releasing cyclopentylamine.
Stability and Side Reactions
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: As a potential therapeutic agent for treating diseases, particularly those involving its molecular targets.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table compares the target compound with structurally related molecules from the evidence:
Substituent-Driven Differences
Oxadiazole Modifications
- Chlorinated aromatics are known to improve target affinity but may reduce aqueous solubility.
Acetamide Side Chains
- The N-cyclopentylacetamide in the target compound introduces a bulky, lipophilic group , which may enhance membrane permeability compared to the smaller benzo[d]oxazol-2-one acetamide in the analogue . Cyclopentyl groups are often used to modulate pharmacokinetic profiles by slowing oxidative metabolism.
Core Heterocycles
- The triazolo[4,3-a]pyridine core in the target compound differs from imidazo[1,2-a]pyridine () in electronic properties.
Biological Activity
The compound 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups:
- Oxadiazole ring
- Triazolopyridine core
- Cyclopentylacetamide moiety
The structural complexity may contribute to its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The triazole ring is known for forming hydrogen bonds with enzymes and receptors, which can lead to alterations in their functional states.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways within cells.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against bacteria and fungi. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. |
| Anti-inflammatory | May reduce inflammation through modulation of immune responses. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its heterocyclic nature. The ability to form hydrogen bonds enhances its solubility and bioavailability.
Case Studies and Research Findings
- Antimicrobial Activity : In studies conducted on related oxadiazole and triazole compounds, significant antimicrobial effects were observed against various strains including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research on triazole derivatives has demonstrated cytotoxic effects on cancer cell lines such as B16-F10 melanoma cells.
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound allows it to exhibit distinct biological activities compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo...} | Moderate | High |
| 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin... | High | Moderate |
| 1-(3-{4-[3-(4-Chloro-phenyl)-[1,2,4]oxadiazol...} | Low | High |
Q & A
Q. What are the recommended synthetic routes for 2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide, and how can reaction yields be optimized?
The synthesis involves multi-step heterocyclic coupling. A key intermediate is the 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety, which is typically prepared via cyclization of amidoxime precursors with activated esters (e.g., chloroacetyl chloride). Subsequent triazolo-pyridine ring formation can be achieved using hydrazine derivatives under reflux conditions. Yield optimization (35–55%) requires precise control of stoichiometry (1:1.2 molar ratio for oxadiazole-triazole coupling), solvent polarity (DMF or acetonitrile), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final compound .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, particularly for distinguishing oxadiazole (δ 8.1–8.5 ppm) and triazole (δ 7.8–8.0 ppm) protons .
- HPLC : Validates purity (>95% using C18 columns, acetonitrile/water mobile phase) .
- X-ray crystallography : Resolves spatial conformation of the triazolo-pyridine core and chlorophenyl substituents (e.g., bond angles <110° for oxadiazole rings) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C24H21ClN6O3: 489.12) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR or Aurora kinases) with ATP-competitive protocols.
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How do structural modifications to the 3-chlorophenyl or cyclopentyl groups influence bioactivity?
- 3-Chlorophenyl replacement : Substitution with 4-fluorophenyl (electron-withdrawing groups) reduces antimicrobial activity by 40% but enhances kinase selectivity due to steric effects .
- Cyclopentyl vs. cyclohexyl : Cyclopentyl improves solubility (LogP reduction from 3.2 to 2.8) but decreases metabolic stability (t1/2 < 2 hours in liver microsomes) . SAR studies suggest a balance between lipophilicity and hydrogen-bonding capacity for target engagement .
Q. How should researchers address contradictions in reported biological data (e.g., divergent IC50 values across studies)?
- Standardize assay conditions : Variations in cell line passage number, serum concentration, or incubation time (e.g., 48 vs. 72 hours) can alter IC50 by 1–2 orders of magnitude.
- Control for compound stability : Degradation in DMSO stock solutions (e.g., >10% after 1 week at -20°C) may skew results. Use fresh preparations and confirm stability via LC-MS .
Q. What mechanistic approaches are recommended to elucidate the compound’s mode of action?
- Molecular docking : Prioritize targets with conserved ATP-binding pockets (e.g., CDK2 or PI3Kγ) using AutoDock Vina. Focus on interactions between the oxadiazole ring and Lys33/Glu81 residues .
- Proteomics : SILAC-based profiling in treated vs. untreated cells identifies downstream effectors (e.g., apoptosis markers like caspase-3) .
- Metabolite tracking : Radiolabel the cyclopentyl group (14C) to monitor hepatic clearance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
